1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)-
Overview
Description
1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)- is a complex organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)- typically involves the condensation of appropriate starting materials under specific reaction conditions. Common synthetic routes may include:
Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form the desired product.
Claisen-Schmidt Condensation: This method involves the reaction of an aromatic aldehyde with a ketone under basic conditions to form α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of double bonds or carbonyl groups using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for condensation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)- has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)- involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Inhibiting the activity of enzymes involved in disease processes.
Receptor Binding: Binding to receptors to modulate biological responses.
Signal Transduction: Affecting signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
Coumarins: Compounds with a similar benzopyran structure, known for their anticoagulant properties.
Flavonoids: Polyphenolic compounds with diverse biological activities, including antioxidant and anti-inflammatory effects.
Chalcones: α,β-unsaturated carbonyl compounds with various pharmacological properties.
Uniqueness
1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)- is unique due to its specific structural features and potential applications. Its distinct chemical properties and reactivity make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-cinnamylideneisochromene-1,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3/c19-17-15-11-5-4-10-14(15)16(18(20)21-17)12-6-9-13-7-2-1-3-8-13/h1-12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGOJUIEGHOPKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C3=CC=CC=C3C(=O)OC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401660 | |
Record name | 1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69139-24-8 | |
Record name | 1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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